N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5O2S2/c1-4-17-18-9(22-4)16-7(20)3-21-8-14-5(10(11,12)13)2-6(19)15-8/h2H,3H2,1H3,(H,14,15,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOMMHWNIKIKJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole core One common approach is the cyclization of thiosemicarbazides with chloroacetic acid under acidic conditions to form the thiadiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: Biologically, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide has shown potential as an antimicrobial and antifungal agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics and antifungal drugs.
Medicine: In medicine, this compound has been studied for its potential therapeutic effects. It has shown promise in preclinical models for treating conditions such as inflammation, pain, and certain types of cancer. Its mechanism of action involves modulation of specific molecular targets, which can lead to the inhibition of disease progression.
Industry: In the industry, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and coatings can improve durability, resistance to degradation, and other desirable characteristics.
Mechanism of Action
The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound's ability to modulate these targets can lead to changes in cellular signaling pathways, resulting in its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogues, highlighting structural variations, physicochemical properties, and pharmacological implications.
Structural and Physicochemical Comparison
Key Structural and Functional Insights
Thiadiazole Substituents :
- The 5-methyl group in the target compound balances lipophilicity and steric effects, favoring membrane permeability over bulkier substituents like 5-isopropyl () or 5-ethyl ().
- Bulky substituents (e.g., isopropyl) reduce solubility (e.g., 1.5 µg/mL at pH 7.4 for the ethyl analogue ), whereas smaller groups (methyl) improve bioavailability.
Pyrimidinone Core Modifications: The 4-trifluoromethyl group in the target compound provides strong electron-withdrawing effects, enhancing metabolic stability compared to 4-phenyl () or 4-methyl ().
Heterocyclic Variations :
- Replacing the thiadiazole with benzo[d]thiazole () introduces planar aromaticity, which may enhance binding to hydrophobic enzyme pockets but reduces synthetic accessibility.
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, particularly focusing on its anticancer, antimicrobial, and enzyme-inhibitory properties.
Chemical Structure and Synthesis
The compound features a thiadiazole ring and a dihydropyrimidine moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 282.34 g/mol. The synthesis typically involves multi-step organic reactions that include the formation of the thiadiazole ring followed by the introduction of the dihydropyrimidine structure through amide coupling.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative | MCF-7 (breast cancer) | 0.28 | Cell cycle arrest at G2/M phase |
| Thiadiazole derivative | HL-60 (leukemia) | 9.6 | Down-regulation of MMP2 and VEGFA |
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide | HCT116 (colon cancer) | 3.29 | Induction of apoptosis |
These findings suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms such as apoptosis induction and cell cycle disruption.
2. Antimicrobial Properties
Thiadiazole derivatives have also been reported to possess antimicrobial activity against a range of pathogens. Studies indicate that compounds featuring the thiadiazole ring can inhibit the growth of both Gram-positive and Gram-negative bacteria:
| Pathogen | MIC (μg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 32.6 | Higher than itraconazole (47.5) |
| Escherichia coli | 15.0 | Moderate activity |
| Aspergillus niger | 20.0 | Comparable to fluconazole |
The antimicrobial efficacy is attributed to the ability of these compounds to disrupt bacterial cell walls or interfere with metabolic pathways.
3. Enzyme Inhibition
The mechanism of action for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide may involve inhibition of specific enzymes or receptors involved in disease pathways. For example:
- Kinesin Spindle Protein (KSP) : Certain thiadiazole derivatives are known KSP inhibitors and have shown promise in clinical trials for treating cancers like multiple myeloma.
Case Studies
Several studies have highlighted the biological activity of thiadiazole derivatives:
- In Vitro Cytotoxicity : A study reported that a series of thiadiazole derivatives exhibited IC50 values ranging from 0.74 to 10 μg/mL against various cancer cell lines including MCF-7 and H460.
- Antimicrobial Screening : Another investigation demonstrated that specific thiadiazole compounds showed significant antibacterial activity against strains such as E. coli and S. aureus, suggesting their potential use in treating infections.
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with thiadiazole ring formation followed by acylation or thioether bond formation. Key steps include:
- Thiadiazole core synthesis : Cyclization of thiosemicarbazides under acidic conditions.
- Acylation : Coupling with activated acetamide derivatives using coupling agents like EDCI or DCC.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for intermediate stability .
- Temperature control : Reactions often proceed at reflux (60–100°C) to balance yield and purity . Optimization involves systematic variation of solvents, catalysts (e.g., K₂CO₃), and reaction times, monitored via TLC or HPLC .
Q. How is the compound characterized to confirm structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., thiadiazole protons at δ 7.5–8.5 ppm; pyrimidine carbonyl at ~170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in thiadiazole-pyrimidine systems) .
Q. What analytical techniques assess purity and stability?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C for similar derivatives) .
- Accelerated stability studies : Expose the compound to humidity (75% RH) and elevated temperatures (40°C) for 4 weeks to assess degradation .
Advanced Research Questions
Q. How can computational modeling predict biological activity or reaction mechanisms?
- Docking studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for reaction pathway prediction (e.g., thioacetamide group reactivity) .
- MD simulations : Assess binding stability in aqueous environments over 100-ns trajectories .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response reevaluation : Test the compound across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Assay standardization : Use isogenic cell lines or uniform enzyme activity protocols (e.g., Ellman’s assay for cholinesterase inhibition) .
- Meta-analysis : Apply statistical tools (e.g., PRISMA guidelines) to aggregate data from heterogeneous studies .
Q. How can Design of Experiments (DoE) optimize synthesis or bioactivity screening?
- Factorial design : Vary factors like temperature, solvent ratio, and catalyst loading to identify critical parameters (e.g., Pareto charts for yield optimization) .
- Response surface methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize purity .
- High-throughput screening (HTS) : Use 96-well plates to test bioactivity against multiple targets (e.g., kinase panels) with robotic automation .
Q. What are the challenges in scaling up synthesis, and how are they addressed?
- Solvent recovery : Implement distillation or membrane separation (e.g., nanofiltration) to reuse DMF .
- Byproduct management : Use scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates .
- Process control : PAT (Process Analytical Technology) tools like in-situ FTIR monitor reaction progression in real time .
Methodological Resources
- Synthetic protocols : Reference multi-step procedures from analogous thiadiazole-pyrimidine hybrids .
- Computational tools : Gaussian 16 for DFT, GROMACS for MD simulations .
- Statistical packages : JMP or Minitab for DoE and RSM analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
